N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the butoxy group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.
Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.
Methylation: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide structure may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a benzyl group.
N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a benzyl group.
N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of both a benzyl group and a butoxy group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C19H25NO3S |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-4-5-11-23-18-12-15(2)16(3)13-19(18)24(21,22)20-14-17-9-7-6-8-10-17/h6-10,12-13,20H,4-5,11,14H2,1-3H3 |
InChI Key |
YKIAFDJSEKGPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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